6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile
Overview
Description
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a synthetic organic compound with the molecular formula C13H11BrN2. This compound belongs to the indole family, which is known for its significant biological and pharmacological properties. The presence of a bromine atom at the 6th position and a cyclobutyl group at the 1st position of the indole ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and cyclobutylamine.
Cyclization Reaction: The cyclobutylamine is reacted with 6-bromoindole under acidic conditions to form the cyclobutyl-substituted indole intermediate.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or copper(I) cyanide to introduce the nitrile group at the 3rd position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring and the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted indole derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine and nitrile groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
6-Bromo-1-cyclopentyl-1H-indole-3-carbonitrile: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
6-Bromo-1-cyclopropyl-1H-indole-3-carbonitrile: Contains a cyclopropyl group, leading to different steric and electronic properties.
6-Bromo-1-methyl-1H-indole-3-carbonitrile: Methyl group substitution, affecting the compound’s reactivity and biological activity.
Uniqueness: 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclobutyl group provides a balance between steric hindrance and flexibility, making it a valuable scaffold for further modifications and applications.
Properties
IUPAC Name |
6-bromo-1-cyclobutylindole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-10-4-5-12-9(7-15)8-16(13(12)6-10)11-2-1-3-11/h4-6,8,11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJLZTZTZVUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2C=C(C=C3)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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